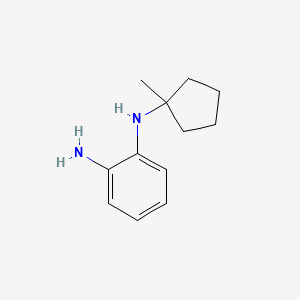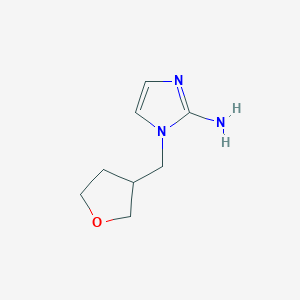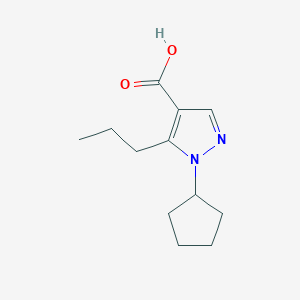![molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1](/img/structure/B1427642.png)
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
Übersicht
Beschreibung
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate: is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-aminoquinoline and chloroacetic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in chloroacetic acid with the amino group of 5-aminoquinoline. This reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism by which Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic heterocyclic aromatic organic compound similar to Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate.
Chloroacetic Acid: A precursor used in the synthesis of the compound.
5-Aminoquinoline: Another key starting material in the synthesis process.
Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
methyl 2-(5-aminoquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUIKTPPBIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



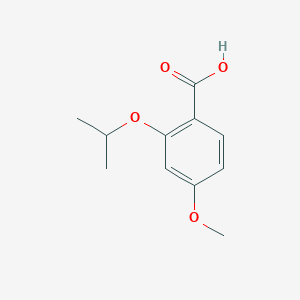

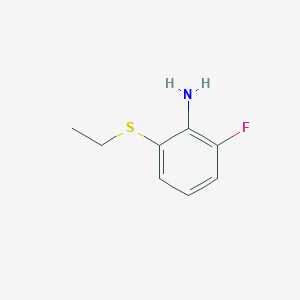
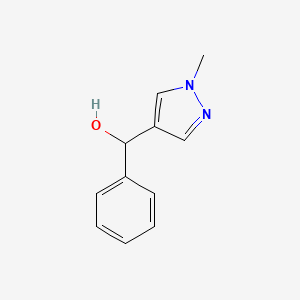
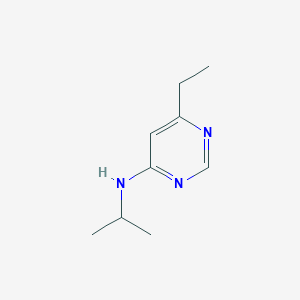
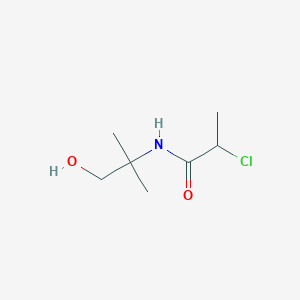
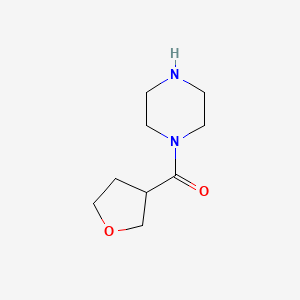
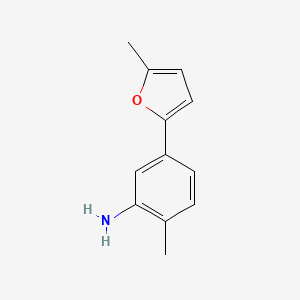
![N-[(1H-1,2,3-triazol-5-yl)methyl]aniline](/img/structure/B1427575.png)
